

# Application Notes and Protocols for BMS-986235

## Administration in Murine Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### **Compound of Interest**

Compound Name: **BMS-986235**

Cat. No.: **B1192409**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **BMS-986235** in mouse models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing *in vivo* studies to evaluate the efficacy and pharmacokinetics of this selective formyl peptide receptor 2 (FPR2) agonist.

## Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and pharmacokinetic parameters of **BMS-986235** in mice.

Table 1: Dosage and Administration of **BMS-986235** in Mice

| Parameter            | Details            | Mouse Strain             | Experimental Model                                                            | Reference |
|----------------------|--------------------|--------------------------|-------------------------------------------------------------------------------|-----------|
| Dosage               | 0.3 mg/kg          | C57BL/6 (male)           | Myocardial Infarction (MI) via Left Anterior Descending (LAD) artery ligation | [1]       |
| 1 mg/kg              | BALB/cCrSlc (male) | Pharmacokinetic Analysis | [1]                                                                           |           |
| Administration Route | Oral (p.o.)        | C57BL/6, BALB/cCrSlc     | MI, Pharmacokinetics                                                          | [1]       |
| Dosing Frequency     | Daily              | C57BL/6                  | Myocardial Infarction                                                         | [1]       |
| Treatment Duration   | 24 days            | C57BL/6                  | Myocardial Infarction                                                         | [1]       |

Table 2: Pharmacokinetic Parameters of **BMS-986235** in Mice

| Parameter            | Value        | Mouse Strain | Dosage  | Administration Route | Reference |
|----------------------|--------------|--------------|---------|----------------------|-----------|
| Cmax                 | 160 nmol/L   | BALB/cCrSlc  | 1 mg/kg | Oral (p.o.)          |           |
| T $\frac{1}{2}$      | 0.68 hours   | BALB/cCrSlc  | 1 mg/kg | Oral (p.o.)          |           |
| AUC <sub>0-inf</sub> | 120 nmol/L·h | BALB/cCrSlc  | 1 mg/kg | Oral (p.o.)          |           |
| Bioavailability (BA) | 24%          | BALB/cCrSlc  | 1 mg/kg | Oral (p.o.)          |           |

## Signaling Pathway and Mechanism of Action

**BMS-986235** is a selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor that plays a crucial role in the resolution of inflammation. Activation of FPR2 by agonists like **BMS-986235** initiates downstream signaling cascades that lead to anti-inflammatory and pro-resolving effects. These include inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, which are key processes in clearing inflammatory debris and promoting tissue repair. The signaling pathway involves the modulation of downstream effectors such as ERK and p38 MAPK, and the release of anti-inflammatory cytokines like IL-10.



[Click to download full resolution via product page](#)FPR2 Signaling Pathway of **BMS-986235**

## Experimental Protocols

The following are detailed protocols for key experiments involving the administration of **BMS-986235** to mice.

### Preparation of BMS-986235 Dosing Solution

Materials:

- **BMS-986235** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Corn oil
- SBE- $\beta$ -CD (Sulfobutylether- $\beta$ -cyclodextrin)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

Several vehicle formulations can be used for the oral administration of **BMS-986235**. The choice of vehicle may depend on the specific experimental requirements.

Formulation 1: Aqueous-based Vehicle

- Prepare a stock solution of **BMS-986235** in DMSO.
- To prepare the final dosing solution, add the solvents in the following order: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% Saline.
- Vortex the solution thoroughly between the addition of each solvent to ensure a clear and homogenous solution.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

#### Formulation 2: Oil-based Vehicle

- Prepare a stock solution of **BMS-986235** in DMSO.
- Add 10% of the DMSO stock solution to 90% corn oil.
- Vortex thoroughly to ensure a uniform suspension.

#### Formulation 3: Cyclodextrin-based Vehicle

- Prepare a 20% (w/v) solution of SBE- $\beta$ -CD in saline.
- Prepare a stock solution of **BMS-986235** in DMSO.
- Add 10% of the DMSO stock solution to 90% of the 20% SBE- $\beta$ -CD in saline solution.
- Vortex thoroughly to obtain a clear solution.

Storage: Store the prepared dosing solution according to the manufacturer's recommendations, typically at -20°C for short-term storage and -80°C for long-term storage. Aliquot the solution to avoid repeated freeze-thaw cycles.

## Oral Gavage Administration Protocol

### Materials:

- Prepared **BMS-986235** dosing solution
- Appropriately sized oral gavage needles (18-20 gauge for adult mice)

- 1 mL syringes
- Animal scale

**Procedure:**

- Weigh each mouse to determine the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
- Draw the calculated volume of the **BMS-986235** dosing solution into a 1 mL syringe fitted with a gavage needle.
- Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
- Introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate.
- The needle should pass smoothly into the esophagus. If resistance is met, withdraw the needle and re-attempt.
- Once the needle is in the correct position (approximately at the level of the last rib), administer the solution slowly and steadily.
- Withdraw the needle gently and return the mouse to its cage.
- Monitor the animal for at least 15 minutes post-administration for any signs of distress.

## Myocardial Infarction Model: Permanent LAD Ligation

**Materials:**

- Anesthesia (e.g., isoflurane)
- Rodent ventilator
- Surgical instruments (scissors, forceps, needle holders)
- Suture material (e.g., 8-0 polypropylene)

- Heating pad
- ECG monitor

Procedure:

- Anesthetize the mouse using isoflurane and intubate it with an appropriate endotracheal tube.
- Connect the mouse to a rodent ventilator.
- Place the mouse in a supine position on a heating pad to maintain body temperature.
- Perform a left thoracotomy to expose the heart.
- Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.
- Pass an 8-0 polypropylene suture under the LAD, approximately 2-3 mm from its origin.
- Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
- Close the chest cavity in layers.
- Gradually wean the mouse from the ventilator.
- Provide post-operative analgesia and monitor the animal closely during recovery.

## Pharmacokinetic Study Protocol

Materials:

- Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
- Anesthesia (for terminal bleed)
- Centrifuge

Procedure:

- Administer a single oral dose of **BMS-986235** to the mice.
- Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
- Blood can be collected via various methods, such as submandibular vein puncture for serial sampling or cardiac puncture for a terminal bleed.
- For plasma analysis, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge at approximately 2,000 x g for 10 minutes at 4°C.
- Harvest the plasma and store at -80°C until analysis for **BMS-986235** concentration using a validated analytical method (e.g., LC-MS/MS).

## Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **BMS-986235** in a mouse model of myocardial infarction.



[Click to download full resolution via product page](#)

#### Workflow for BMS-986235 Efficacy Study

##### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-986235 Administration in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192409#bms-986235-dosage-and-administration-in-mice>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)